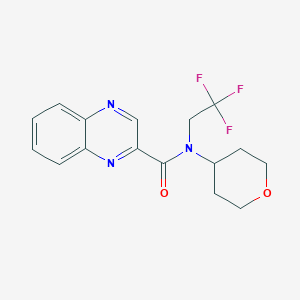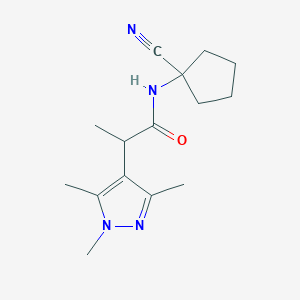
N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which has potential therapeutic applications in the treatment of various neurological disorders.
作用機序
N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. This leads to increased levels of GABA in the brain, which can have a calming and anti-seizure effect.
Biochemical and physiological effects:
N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to have anxiolytic effects in animal models of anxiety. In addition, N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been shown to have potential therapeutic applications in the treatment of addiction, as increased GABA levels in the brain can reduce drug-seeking behavior.
実験室実験の利点と制限
One advantage of N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is its potency and selectivity for GABA-AT inhibition. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation is that N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is not very water-soluble, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide. One area of interest is its potential therapeutic applications in the treatment of addiction. Another area of interest is its potential use as a tool for studying the role of GABA in various neurological disorders. Additionally, further studies are needed to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide in humans.
合成法
N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-cyanocyclopentene with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid to form the corresponding acid chloride, which is then reacted with 2-aminopropanamide to yield N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide.
科学的研究の応用
N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Clinical trials are currently underway to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide in humans.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-10(13-11(2)18-19(4)12(13)3)14(20)17-15(9-16)7-5-6-8-15/h10H,5-8H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLDZISDUVIXPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)C(=O)NC2(CCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

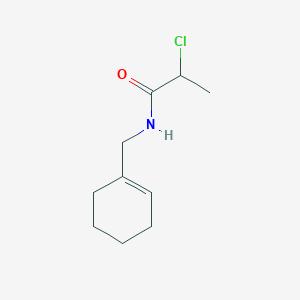
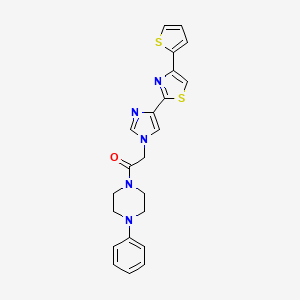

![5-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401578.png)
![(E)-2-(3-Chlorophenyl)-N-[(3-methyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]ethenesulfonamide](/img/structure/B2401580.png)

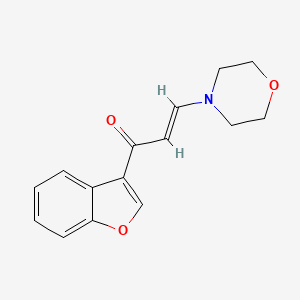

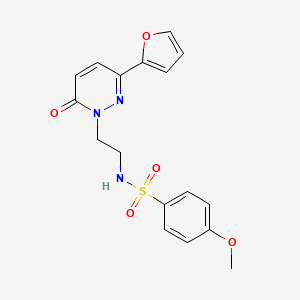
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2401590.png)



